3-(3,4-Difluorophenyl)-5-methoxyaniline structure elucidation
3-(3,4-Difluorophenyl)-5-methoxyaniline structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(3,4-Difluorophenyl)-5-methoxyaniline
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Aryl-aryl coupled structures, particularly those incorporating fluorine and other functional groups, are prevalent scaffolds in medicinal chemistry due to their unique electronic properties and metabolic stability. 3-(3,4-Difluorophenyl)-5-methoxyaniline is one such molecule, presenting an interesting and representative challenge for structure elucidation. Its architecture combines a substituted aniline ring, a difluorinated phenyl ring, and a methoxy group, requiring a multi-faceted analytical approach for unambiguous confirmation.
This guide provides a comprehensive, field-proven workflow for the complete structure determination of 3-(3,4-Difluorophenyl)-5-methoxyaniline. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques builds a self-validating system of evidence. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing complex organic small molecules.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before any spectroscopic analysis, the first objective is to determine the molecular formula. This is the cornerstone upon which all subsequent structural hypotheses are built.
1.1. High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While low-resolution mass spectrometry provides the nominal mass, HRMS is critical for determining the exact mass to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass. For this analysis, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields a prominent protonated molecular ion, [M+H]⁺, minimizing initial fragmentation and preserving the primary molecular information.
Expected Result: The molecular formula for 3-(3,4-Difluorophenyl)-5-methoxyaniline is C₁₃H₁₁F₂NO.
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Calculated Exact Mass: 235.0808
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Expected [M+H]⁺ Ion: 236.0886
Confirmation of this exact mass provides high confidence in the elemental makeup of the molecule.
1.2. Degree of Unsaturation (DoU)
The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is a simple but powerful calculation derived from the molecular formula.
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Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
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Calculation: DoU = 13 + 1 - (11/2) - (2/2) + (1/2) = 14 - 5.5 - 1 + 0.5 = 8
A DoU of 8 is consistent with the proposed structure: two benzene rings (4 DoU each = 8) account for all degrees of unsaturation. This preliminary calculation immediately aligns with the biphenyl-like core structure.
Part 2: Spectroscopic Interrogation and Data Synthesis
With the molecular formula established, we proceed to a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Mass Spectrometry (MS) - Fragmentation Analysis
Expertise & Causality: Beyond determining the molecular weight, tandem mass spectrometry (MS/MS) provides invaluable connectivity information through controlled fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, we can identify stable substructures within the molecule.
Experimental Protocol: LC-MS/MS Analysis A general protocol for analyzing the target compound is as follows.[1]
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute serially to create working standards (e.g., 1 µg/mL).
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Chromatography:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A linear gradient from 5% to 95% B over several minutes.
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Flow Rate: 0.3 mL/min.
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Mass Spectrometry:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Analysis: Full scan mode to detect the [M+H]⁺ ion, followed by a data-dependent MS/MS experiment on the most intense ions.
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Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
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Data Presentation: Predicted MS Fragmentation
| Predicted Ion m/z (Nominal) | Proposed Fragmentation | Notes |
| 236 | [M+H]⁺ | Protonated molecular ion. |
| 221 | [M+H - CH₃]⁺ | Loss of the methyl radical from the methoxy group. |
| 208 | [M+H - CO]⁺ | Loss of carbon monoxide, characteristic of aryl ethers. |
| 127 | [C₇H₄F₂]⁺ | Fragment corresponding to the difluorophenyl moiety. |
| 108 | [C₇H₈N]⁺ | Fragment corresponding to the methoxyaniline moiety after rearrangement. |
The fragmentation pattern helps confirm the presence of the methoxy group and the two distinct aromatic rings. The stability of fluorinated aromatic rings often results in charge retention on that fragment.[2]
Infrared (IR) Spectroscopy - Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compound, we expect to see clear signatures for the amine, the aromatic rings, the ether linkage, and the carbon-fluorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
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Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3450 - 3350 | Primary Aromatic Amine | Asymmetric & Symmetric N-H Stretch[3][4] |
| 3100 - 3000 | Aromatic C-H | C-H Stretch |
| 2980 - 2850 | Methoxy C-H | C-H Stretch |
| ~1620 | Primary Aromatic Amine | N-H Bend (Scissoring)[4] |
| 1600, 1500 | Aromatic Ring | C=C Stretch |
| ~1250 | Aromatic Amine / Aryl Ether | C-N Stretch / Asymmetric C-O-C Stretch[4][5] |
| ~1050 | Aryl Ether | Symmetric C-O-C Stretch[5] |
| 1300 - 1100 | Aryl Fluoride | C-F Stretch (Strong) |
The presence of two distinct peaks in the 3350-3450 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂). The strong absorptions in the lower wavenumber region confirm the C-O and C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom connectivity and spatial relationships.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for anilines as it can help in observing the -NH₂ protons which may exchange in other solvents.
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Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments:
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1D: ¹H, ¹³C{¹H}, ¹⁹F{¹H}
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2D: ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC
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Logical Workflow for NMR Data Interpretation
The following diagram illustrates the logical flow of using different NMR experiments to build the final structure.
Caption: Workflow for NMR-based structure elucidation.
2.3.1. ¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their integration (relative numbers), and their coupling (neighboring protons).
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~5.30 | broad s | 2H | -NH₂ | Amine protons, shift is solvent-dependent. |
| Hₑ | ~7.4-7.6 | m | 1H | Ar-H (Difluorophenyl) | Complex multiplet due to coupling with Hf, Hg, and F atoms. |
| Hf/Hg | ~7.2-7.4 | m | 2H | Ar-H (Difluorophenyl) | Overlapping multiplets. |
| Hₓ | ~6.8-7.0 | m | 2H | Ar-H (Aniline) | Protons ortho to the biphenyl linkage. |
| Hᵧ | ~6.3-6.4 | t (or m) | 1H | Ar-H (Aniline) | Proton para to the biphenyl linkage. |
| Hₘ | ~3.75 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
2.3.2. ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons directly bonded to fluorine will exhibit strong coupling (¹JCF), appearing as doublets.
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | C-F Coupling | Assignment |
| ~160 | - | C-O (Aniline Ring) |
| ~150 (d) | ¹JCF ≈ 245 Hz | C-F |
| ~148 (d) | ¹JCF ≈ 245 Hz | C-F |
| ~147 | - | C-N (Aniline Ring) |
| ~142 | - | Quaternary C (Biphenyl Linkage) |
| ~138 | - | Quaternary C (Biphenyl Linkage) |
| ~124 (dd) | ²JCF, ³JCF | CH (Difluorophenyl Ring) |
| ~118 (d) | ²JCF | CH (Difluorophenyl Ring) |
| ~115 (d) | ³JCF | CH (Difluorophenyl Ring) |
| ~105 | - | CH (Aniline Ring) |
| ~103 | - | CH (Aniline Ring) |
| ~98 | - | CH (Aniline Ring) |
| ~55 | - | -OCH₃ |
2.3.3. ¹⁹F NMR Analysis
Trustworthiness: This experiment provides unequivocal proof of the fluorine atoms' presence and their chemical environment.[6][7] The chemical shifts and coupling patterns are highly diagnostic.
Expected Result: Two distinct signals would be observed for the two non-equivalent fluorine atoms.
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F-3: Expected to be a doublet of doublets, coupled to F-4 (ortho coupling, ~20 Hz) and the adjacent proton H (ortho coupling, ~8-10 Hz).
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F-4: Expected to be a doublet of doublets, coupled to F-3 (ortho coupling, ~20 Hz) and the adjacent proton H (ortho coupling, ~8-10 Hz).
2.3.4. 2D NMR - Connecting the Pieces
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COSY: Will show correlations between coupled protons within each ring, confirming the assignment of the two separate aromatic spin systems.
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HSQC: Will map each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
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HMBC (The Crucial Link): This experiment reveals 2 and 3-bond correlations and is the key to assembling the final structure.
Key Expected HMBC Correlations:
Caption: Key HMBC correlations confirming the biphenyl linkage.
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Methoxy Group Placement: The protons of the methoxy group (Hₘ, ~3.75 ppm) will show a 3-bond correlation to the carbon at ~160 ppm (C-O), confirming its attachment point on the aniline ring.
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Biphenyl Linkage Confirmation: This is the most critical correlation. Protons on the aniline ring (Hₓ) will show a 3-bond correlation to the quaternary carbon of the difluorophenyl ring to which it is attached (~138 ppm). Conversely, a proton on the difluorophenyl ring (Hₑ) will show a 3-bond correlation to the quaternary carbon of the aniline ring (~142 ppm). These reciprocal correlations provide undeniable proof of the C-C bond between the two rings.
Conclusion
The structure elucidation of 3-(3,4-Difluorophenyl)-5-methoxyaniline is a systematic process of evidence accumulation and cross-validation. By integrating data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we can achieve an unambiguous and confident structural assignment. The workflow described herein—starting with the molecular formula, identifying functional groups, defining individual spin systems, and finally connecting the fragments using long-range heteronuclear correlations—represents a robust and reliable strategy applicable to a wide range of complex small molecules encountered in research and development. This methodical approach ensures the highest level of scientific integrity and provides the definitive structural blueprint required for further investigation and application.
References
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Joyce, E. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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NIST Chemistry WebBook. 3,4-Difluoroaniline. SRD 69. National Institute of Standards and Technology. [Link]
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Kagramanov, N. D. (2022). Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[8]-annulene, hexafluorobenzene and its isomers. Fluorine Notes, 142, 5-6.
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Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]
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- Vdovin, V., et al. (2011).
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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